molecular formula C8H14N2O3S B12121737 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea

Cat. No.: B12121737
M. Wt: 218.28 g/mol
InChI Key: TWOYYRYFSBHIFR-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea is a urea derivative featuring a tetrahydrothiophene sulfone (1,1-dioxidotetrahydrothiophen-3-yl) moiety and an allyl (prop-2-en-1-yl) group. Its IUPAC name emphasizes the stereoelectronic effects of the sulfone and the unsaturated allyl chain, distinguishing it from simpler urea derivatives.

Properties

Molecular Formula

C8H14N2O3S

Molecular Weight

218.28 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-prop-2-enylurea

InChI

InChI=1S/C8H14N2O3S/c1-2-4-9-8(11)10-7-3-5-14(12,13)6-7/h2,7H,1,3-6H2,(H2,9,10,11)

InChI Key

TWOYYRYFSBHIFR-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)NC1CCS(=O)(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea typically involves the reaction of tetrahydrothiophene with an appropriate sulfonating agent to introduce the sulfone group. This is followed by the reaction with an isocyanate to form the urea linkage. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea undergoes various types of chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol or sulfide derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group can form strong interactions with active sites, leading to inhibition or activation of the target. The urea linkage can also participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

1-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-3-methylurea

  • Key Differences: Substituents: Replaces the allyl group with a methyl group. Solubility: Increased hydrophobicity due to the methyl group may reduce aqueous solubility compared to the allyl variant .
Property 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea 1-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-3-methylurea
Molecular Formula C₈H₁₂N₂O₃S C₇H₁₂N₂O₃S
Substituents Allyl, tetrahydrothiophene sulfone Methyl, tetrahydrothiophene sulfone
Potential Reactivity High (allyl group) Low (methyl group)
Hydrogen Bonding Sites 3 (urea NH, sulfone O) 3 (urea NH, sulfone O)

1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)thiourea

  • Key Differences :
    • Core Structure : Thiourea (-NCSN-) instead of urea (-NHCONH-), altering hydrogen-bonding and electronic properties.
    • Substituents : Bulky bicyclo[2.2.1]heptane and chlorophenyl groups introduce steric hindrance and lipophilicity, contrasting with the allyl-sulfone system .
    • Applications : Thiourea derivatives are often explored for antimicrobial or kinase inhibition, whereas sulfone-urea hybrids may target sulfotransferases or inflammatory pathways.

1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

  • Key Differences: Functional Groups: Enone (α,β-unsaturated ketone) instead of urea, enabling conjugation-based reactivity. Aromaticity: Contains a thiophene ring (non-sulfonated) and phenolic hydroxyl, favoring π-π stacking and antioxidant activity . Synthetic Utility: Enones are intermediates in heterocyclic synthesis, whereas sulfone-ureas are typically end-products or enzyme inhibitors.

Structural and Functional Insights

Impact of Sulfone vs. Thiophene Moieties

  • The sulfone group in the target compound enhances polarity and oxidative stability compared to non-sulfonated thiophenes (e.g., in and ). This makes it more suitable for aqueous-phase reactions or biological targeting .
  • Thiophene derivatives (e.g., ) exhibit aromatic electron delocalization, whereas the sulfone disrupts conjugation, increasing electrophilicity at the urea nitrogen.

Role of Allyl vs. Aryl Substituents

  • The allyl group offers synthetic versatility (e.g., radical or nucleophilic additions) absent in aryl-substituted analogs (e.g., ).
  • Aryl groups (e.g., chlorophenyl in ) enhance planarity and π-stacking but reduce conformational flexibility.

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